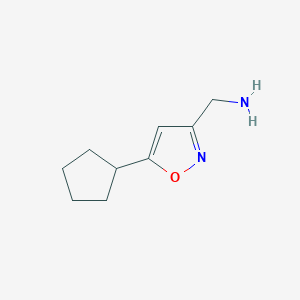![molecular formula C9H16FN B2958330 [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287312-04-1](/img/structure/B2958330.png)
[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the class of psychoactive substances known as designer drugs, which are synthesized to mimic the effects of established drugs while avoiding legal restrictions. 1.1]pentanyl]methanamine.
Mechanism Of Action
The exact mechanism of action of [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitter systems in the brain. Specifically, it is thought to increase the availability of serotonin and norepinephrine by inhibiting their reuptake into presynaptic neurons. It may also activate the sigma-1 receptor, which has been shown to modulate the activity of various ion channels and signaling pathways.
Biochemical And Physiological Effects
[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to produce a range of biochemical and physiological effects in animal models. These include increased locomotor activity, decreased anxiety-like behavior, and enhanced cognitive function. It has also been found to have analgesic and anti-inflammatory properties, which may be mediated by its activity at the sigma-1 receptor.
Advantages And Limitations For Lab Experiments
One advantage of [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine in lab experiments is its high potency and selectivity for its target receptors. This allows for precise control over the dosage and administration of the compound, which is important for studying its effects on various physiological and behavioral outcomes. However, one limitation is that the compound has not been extensively studied in humans, and its safety profile and potential side effects are not well understood.
Future Directions
There are several potential future directions for research on [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One area of interest is its potential as a treatment for various psychiatric and neurological disorders, such as depression, anxiety, and chronic pain. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its effects on various neurotransmitter systems in the brain. Finally, more research is needed to evaluate the safety and tolerability of the compound in humans, which will be important for its potential clinical use.
Synthesis Methods
[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a synthetic compound that is prepared by reacting 3-(3-fluoropropyl)-bicyclo[1.1.1]pentane-1-carboxylic acid with hydroxylamine hydrochloride in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to yield the final compound.
Scientific Research Applications
[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been studied for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders. It has been shown to have affinity for the serotonin and norepinephrine transporters, which are involved in the regulation of mood, anxiety, and other cognitive functions. Additionally, it has been found to have activity at the sigma-1 receptor, which is implicated in the modulation of pain, inflammation, and neuroprotection.
properties
IUPAC Name |
[3-(3-fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FN/c10-3-1-2-8-4-9(5-8,6-8)7-11/h1-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTYZOUPWHFLBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CN)CCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2958249.png)
![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B2958250.png)

![2-(4-bromophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2958253.png)
![3-benzyl-2-((4-bromobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2958254.png)

![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyridin-2-one](/img/structure/B2958256.png)

![N-(4-acetylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2958260.png)
![3-[(3,4-dimethoxyphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2958261.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-4-(pyridin-2-yl)butanamide](/img/structure/B2958264.png)
![2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetic acid](/img/structure/B2958265.png)
![2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2958266.png)